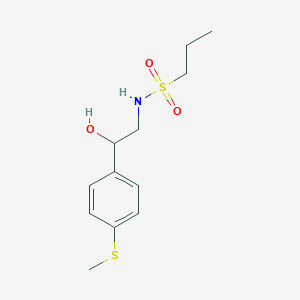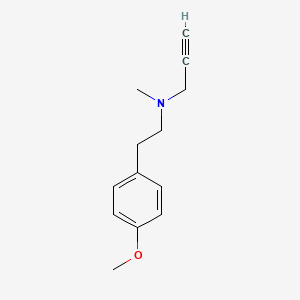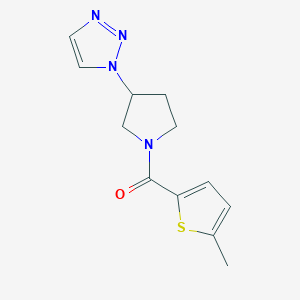
1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H21ClN6O and its molecular weight is 348.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery of Nonpeptide Agonists
The compound "1-(2-Chlorophenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea" shares structural similarities with nonpeptidic agonists discovered for specific receptors. For instance, a study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor. This discovery provides a basis for developing pharmacological research tools and potential drug leads due to the compound's selective agonist properties (Croston et al., 2002).
Conformational Studies of Heterocyclic Ureas
Heterocyclic ureas, such as the ones related to the compound , have been studied for their ability to undergo conformational changes to form multiply hydrogen-bonded complexes. These studies are crucial for understanding the fundamental chemistry that can lead to the development of new materials and molecules with specific binding properties (Corbin et al., 2001).
Corrosion Inhibition
Compounds structurally related to "this compound" have been evaluated for their corrosion inhibition properties. For example, 1,3,5-triazinyl urea derivatives have shown effective corrosion inhibition on mild steel surfaces, suggesting potential applications in protecting metals from corrosive environments (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6O/c1-11-20-14(10-15(21-11)23(2)3)18-8-9-19-16(24)22-13-7-5-4-6-12(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,20,21)(H2,19,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQSGLGKSVXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)


![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)

![(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine](/img/structure/B2362786.png)
![N-(2-methoxy-5-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2362787.png)
![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2362790.png)